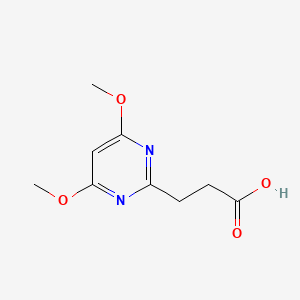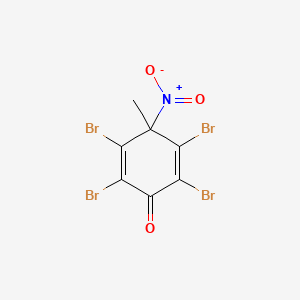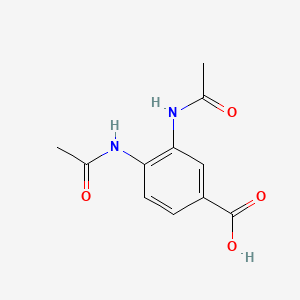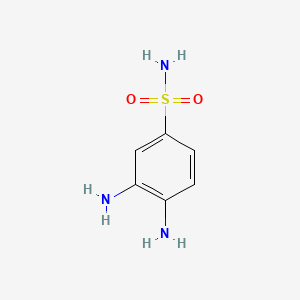
3-(4,6-二甲氧基嘧啶-2-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific structure of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid suggests that it has a propanoic acid moiety attached to a pyrimidine ring which is further substituted with methoxy groups at positions 4 and 6.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a compound with a similar pyrimidine structure, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield . Another related compound, 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, was synthesized by condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . These methods could potentially be adapted for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound was determined using X-ray single crystal diffraction, which showed that it crystallizes in the triclinic space group with specific unit-cell parameters . Theoretical studies, such as those using hybrid functional B3LYP 6-311G (d, p) basis set, can provide detailed insights into the structural and electronic properties of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the photochemical reduction of 4,6-dimethyl-2-pyrimidinol leads to different products depending on the solvent used, demonstrating the reactivity of the pyrimidine ring under photochemical conditions . The reactivity of these compounds can be further explored to understand the chemical behavior of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the crystal structure and theoretical calculations of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided information about its density, crystal parameters, and theoretical investigation outcomes . These properties are essential for understanding the behavior of the compound in different environments and can be used to predict the properties of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.
科学研究应用
-
- Application : The compound 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid is an impurity of Ibuprofen and Ibuprofen Sodium .
- Method of Application : A new simple normal phase high-performance liquid chromatography (NP-HPLC) method has been established to separate this compound from ibuprofen sodium as well as from ibuprofen .
- Results : The NP-HPLC method could successfully separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from the main peak within an analysis time of less than 20 min .
-
- Application : Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as potential antimicrobial agents .
- Method of Application : The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
安全和危害
属性
IUPAC Name |
3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-14-7-5-8(15-2)11-6(10-7)3-4-9(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFADHIGDAJDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371210 |
Source


|
| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
CAS RN |
386715-41-9 |
Source


|
| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)








